
N,N-Dibutyl-N-methylbutan-1-aminium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminium phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its ionic nature, which makes it highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with phosphoric acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of the product, which is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or hydroxides in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds and phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: This compound is used in the preparation of buffers and as a stabilizing agent for enzymes and other proteins.
Industry: It is used in the manufacture of surfactants, antistatic agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium phosphate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction is primarily due to the ionic nature of the compound, which allows it to form electrostatic interactions with membrane components.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium sulfate
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium phosphate is unique due to its phosphate group, which imparts specific properties such as higher solubility in water and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are desirable, such as in phase transfer catalysis and biological buffers.
Properties
Molecular Formula |
C39H90N3O4P |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
tributyl(methyl)azanium;phosphate |
InChI |
InChI=1S/3C13H30N.H3O4P/c3*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h3*5-13H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
MXNVNRFYPJWKHS-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




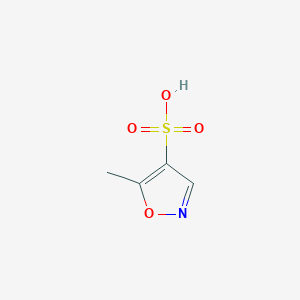

![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
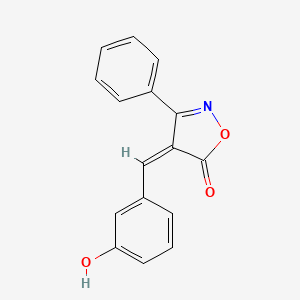

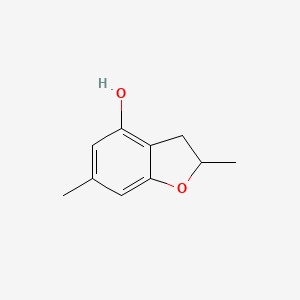
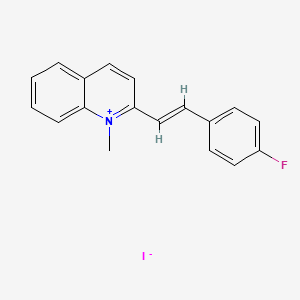


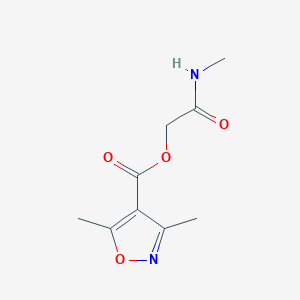
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
